3-Chloro-2-(morpholin-4-yl)pyridin-4-ol
Description
Properties
IUPAC Name |
3-chloro-2-morpholin-4-yl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-7(13)1-2-11-9(8)12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRZLOHAKIUJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
The most common and efficient method to prepare 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol involves nucleophilic aromatic substitution of a 2-chloropyridin-4-ol derivative with morpholine.
- Starting Materials: 3-chloropyridin-4-ol or its derivatives.
- Reagents: Morpholine as the nucleophile.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.
- Conditions: Heating at moderate temperatures (80–120 °C) under inert atmosphere to promote substitution.
- Catalysts/Additives: Sometimes bases like potassium carbonate (K2CO3) are added to deprotonate the nucleophile and facilitate substitution.
This method provides selective substitution at the 2-position with morpholine, retaining the chloro substituent at position 3 and the hydroxyl group at position 4.
One-Pot Multi-Component Reactions (MCRs)
Although no direct reports describe a one-pot synthesis specifically for this compound, related pyridine derivatives have been synthesized via multi-component reactions catalyzed by Lewis acids such as indium(III) chloride (InCl3) under ultrasound irradiation. This method offers advantages in terms of reaction time and yield for multi-substituted pyridine derivatives.
- Catalyst: InCl3 (20 mol%)
- Solvent: 50% ethanol-water mixture
- Temperature: Approximately 40 °C
- Time: Around 20 minutes under ultrasound irradiation
- Advantages: High yields (80–95%), mild conditions, and environmental friendliness.
While this method is established for pyrano[2,3-c]pyrazole derivatives, adapting similar catalytic and ultrasonic conditions could be explored for the synthesis of morpholine-substituted pyridinols.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Catalyst | None or base (e.g., K2CO3) | Base enhances nucleophilicity |
| Solvent | DMF, DMSO, or 50% EtOH-H2O (for MCRs) | Polar aprotic solvents favor SNAr |
| Temperature | 80–120 °C (SNAr), 40 °C (MCR with InCl3) | Higher temp increases reaction rate |
| Reaction Time | Several hours (SNAr), 20 min (MCR + ultrasound) | Longer time improves conversion |
| Ultrasound Irradiation | Optional in MCR | Accelerates reaction, improves yield |
Purification and Characterization
After completion of the reaction, the product is typically isolated by:
- Cooling and addition of water to precipitate the product.
- Filtration and washing with water and organic solvents like ethyl acetate.
- Recrystallization from ethanol or ethanol-water mixtures to obtain pure this compound.
Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy.
- Infrared (IR) spectroscopy.
- Mass spectrometry (MS).
- Elemental analysis.
Summary Table of Preparation Method
| Step | Description | Typical Conditions | Outcome |
|---|---|---|---|
| 1. Starting Material | 3-Chloropyridin-4-ol or derivative | Commercially available or synthesized | Pyridine core with chloro & OH |
| 2. Nucleophilic Substitution | Reaction with morpholine nucleophile | DMF/DMSO, K2CO3 base, 80–120 °C, several hours | Substitution at 2-position with morpholine |
| 3. Alternative MCR Method | Multi-component reaction catalyzed by InCl3 + ultrasound | 50% EtOH, 40 °C, 20 min | Potential for rapid synthesis with high yield |
| 4. Isolation & Purification | Filtration, washing, recrystallization | Water, ethyl acetate, ethanol | Pure this compound |
| 5. Characterization | NMR, IR, MS | Standard analytical techniques | Confirm structure and purity |
Research Findings and Notes
- The nucleophilic aromatic substitution is the most reliable and widely used method for introducing morpholine into the pyridine ring while preserving other substituents.
- Use of ultrasound irradiation and Lewis acid catalysis (InCl3) in multi-component reactions has proven effective for related pyridine derivatives, suggesting potential for method development for this compound.
- Polar aprotic solvents and mild bases improve reaction efficiency and selectivity.
- Reaction optimization studies indicate that moderate heating and appropriate solvent choice are critical to maximize yield and minimize by-products.
- Purification by crystallization is effective due to the compound’s solubility profile.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chloro group, resulting in a different pyridine derivative.
Substitution: The morpholin-4-yl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: 3-Chloro-2-(morpholin-4-yl)pyridin-4-one or 3-Chloro-2-(morpholin-4-yl)pyridine-4-carboxylic acid.
Reduction Products: 3-Chloro-2-(morpholin-4-yl)pyridine.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antifibrotic Activity
Research has indicated that 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol exhibits promising antifibrotic properties. It inhibits collagen expression and reduces hydroxyproline levels in hepatic stellate cells, which are pivotal in liver fibrosis development. This mechanism of action suggests its potential use in treating fibrotic diseases.
Antimicrobial Properties
While initial studies showed limited direct antibacterial activity against pathogens such as E. coli and S. aureus, further exploration into its derivatives has revealed compounds with significant antimicrobial effects. For instance, related pyrimidine derivatives have demonstrated MIC values as low as 0.0227 µM against various cancer cell lines, indicating potential for broader biological activity .
Anticancer Research
The compound's structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. Its derivatives have shown cytotoxic effects across several cancer cell lines, suggesting that modifications to the core structure could enhance efficacy against specific tumors .
Neuroscience Applications
This compound has been investigated for its role as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. In preclinical models of alcoholism, the compound demonstrated promising results, indicating its potential utility in treating stress-related disorders.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. It has been utilized in the synthesis of various derivatives that target specific biological pathways, enhancing the scope of drug discovery efforts . The following table summarizes some key synthetic applications:
| Application Area | Example Compounds/Uses | Notes |
|---|---|---|
| Antifibrotic Agents | Inhibitors of collagen expression | Potential treatment for liver fibrosis |
| Antimicrobial Agents | Derivatives with enhanced activity against pathogens | Limited initial activity; further exploration needed |
| Anticancer Compounds | Cytotoxic derivatives targeting cancer cell lines | Significant activity observed in vitro |
| CRF1 Antagonists | Potential treatments for stress-related disorders | Promising preclinical results |
Case Study 1: Antifibrotic Mechanism
A study demonstrated that this compound significantly reduced collagen levels in hepatic stellate cells by inhibiting TGF-beta signaling pathways. This finding underscores its potential therapeutic application in liver fibrosis management.
Case Study 2: CRF1 Antagonism
In animal models, the compound was administered orally to assess its effects on CRF1 receptor binding and subsequent behavioral outcomes related to stress response. Results indicated a reduction in anxiety-like behaviors, supporting its role as a potential therapeutic agent for anxiety disorders.
Mechanism of Action
3-Chloro-2-(morpholin-4-yl)pyridin-4-ol is similar to other pyridine derivatives such as 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole and 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl). its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of the hydroxyl group at the 4-position provides additional reactivity and potential for further functionalization.
Comparison with Similar Compounds
Pyridine Derivatives
Key Observations :
- Substituent Position: Shifting the morpholine group from position 2 (target compound) to 4 (2-Chloro-4-morpholinopyridine) alters electronic distribution and steric hindrance, impacting reactivity and binding affinity in biological systems .
Larger Heterocyclic Systems
- 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine: A quinoline derivative with morpholine at position 4. The extended aromatic system increases lipophilicity, favoring membrane penetration in drug delivery .
- (9.008) (2E)-3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one : A prop-2-en-1-one derivative with morpholine, used as an insecticidal agent. The conjugated system enhances UV stability and pesticidal activity .
Solubility and Bioavailability
- Morpholine-containing compounds exhibit improved water solubility compared to non-polar analogues (e.g., ethoxy derivatives) due to the oxygen and nitrogen atoms in the morpholine ring .
- Salt Formation : Derivatives like 2-(3-chlorophenyl)-2-(morpholin-4-yl)ethanamine hydrochloride (CAS: CTK7E2748) demonstrate enhanced stability and solubility via hydrochloride salt formation, a strategy applicable to the target compound .
Biological Activity
3-Chloro-2-(morpholin-4-yl)pyridin-4-ol is a heterocyclic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11ClN2O2
- Molecular Weight : 214.65 g/mol
- Structure : The compound features a pyridine ring substituted with a chlorine atom at position 3, a morpholine group at position 2, and a hydroxyl group at position 4.
Anticancer Activity
-
Mechanism of Action :
- The compound may exert its anticancer effects through inhibition of specific kinases, similar to other pyridine derivatives. For instance, pyridine-based compounds have been shown to inhibit PIM kinases, which are involved in cancer cell proliferation and survival .
- Induction of apoptosis has been noted in related compounds, suggesting that this compound could also activate apoptotic pathways in cancer cells .
-
Case Studies :
- In studies involving related pyridine derivatives, compounds demonstrated low cytotoxicity against normal cells while exhibiting potent anticancer activity against various cancer cell lines, including HepG2 (liver), PC-3 (prostate), and Caco-2 (colon) cells .
- For example, a study on quinoline-pyridine hybrids found that certain derivatives had IC50 values in the low micromolar range against cancer cell lines while maintaining selectivity for cancer over normal cells .
In Vitro Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | TBD | Potential PIM kinase inhibitor |
| Related Pyridine Derivative | PC-3 | 5–10 | Induces apoptosis |
| Quinoline-Pyridine Hybrid | Caco-2 | <10 | Inhibits cell proliferation |
Note: TBD indicates that specific IC50 values for this compound are not yet established but are under investigation based on structural analogs.
Protein-Ligand Interactions
The compound is also being studied for its potential in understanding protein-ligand interactions, which are crucial for drug design. The presence of the morpholine group may enhance binding affinity to various biological targets due to its ability to form hydrogen bonds and interact with enzyme active sites.
Q & A
Q. What are the primary spectroscopic techniques for characterizing 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol?
Methodological Answer:
- 1H and 13C NMR to confirm the substitution pattern on the pyridine ring and the morpholine moiety. For example, the morpholine’s CH2 groups typically appear as broad signals near δ 3.6–3.8 ppm, while pyridine protons may show deshielded resonances depending on substituent effects.
- High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula (C9H11ClN2O2, MW 214.65) .
- Infrared (IR) Spectroscopy to identify hydroxyl (O-H stretch, ~3200–3600 cm⁻¹) and morpholine C-N/C-O bonds (1100–1250 cm⁻¹).
Q. What synthetic strategies are effective for introducing the morpholine group into pyridine derivatives?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr): Replace the chloro substituent on the pyridine ring with morpholine under basic conditions (e.g., K2CO3 in DMF at 80–100°C).
- Transition Metal-Catalyzed Coupling: Use Pd-catalyzed Buchwald-Hartwig amination to attach morpholine to halogenated pyridines. Optimize ligands (e.g., Xantphos) and solvents (toluene or dioxane) for higher yields .
Q. How should researchers assess the stability of this compound during storage?
Methodological Answer:
- Conduct accelerated stability studies under varying conditions (humidity, temperature, light).
- Use Thermogravimetric Analysis (TGA) to determine decomposition temperatures and Differential Scanning Calorimetry (DSC) to identify phase transitions.
- Store the compound in airtight containers under inert gas (N2/Ar) at –20°C to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational methods elucidate the electronic effects of the morpholin-4-yl group on the pyridine ring?
Methodological Answer:
- Perform Density Functional Theory (DFT) calculations to map electron density distribution and predict reactive sites. Compare with experimental NMR chemical shifts (e.g., downfield shifts indicate electron-withdrawing effects).
- Use Hammett σ constants to quantify substituent effects on reaction rates or equilibrium constants in derivative syntheses .
Q. How to resolve contradictions between observed and predicted spectral data for this compound?
Methodological Answer:
- Employ 2D NMR techniques (e.g., COSY, HSQC) to unambiguously assign proton and carbon signals. For example, HSQC can correlate morpholine CH2 groups with their carbons.
- Validate the structure via single-crystal X-ray diffraction using refinement programs like SHELXL. This is critical for confirming stereochemistry and bond lengths .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Synthesize analogs with systematic substitutions (e.g., replacing Cl with F, Br, or altering the morpholine ring).
- Test biological activity in target assays (e.g., enzyme inhibition, cell viability).
- Apply Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression to correlate structural descriptors (logP, polar surface area) with activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
